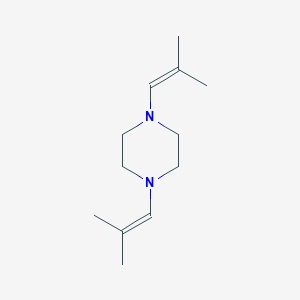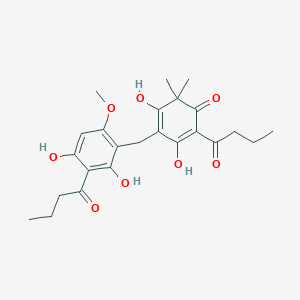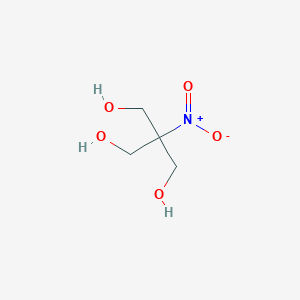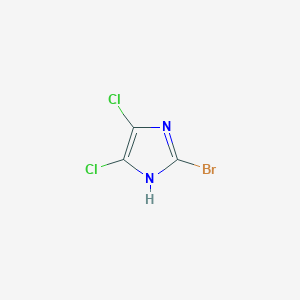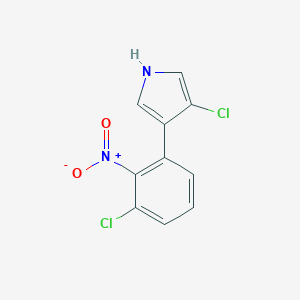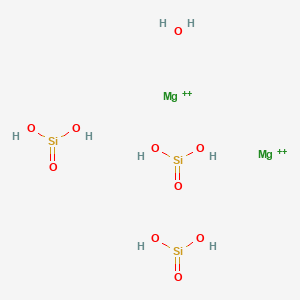
Sulfato de níquel y amonio
Descripción general
Descripción
Ammonium nickel sulfate (ANS) is an inorganic compound composed of the elements nickel, sulfur, and ammonium. It is a white, crystalline solid with a molecular weight of 248.15 g/mol and a melting point of 830°C. ANS is used in a variety of scientific research applications, including as a catalyst, a reagent, and a source of nickel ions. It is also used in the synthesis of other compounds, such as hydrogen sulfide and nickel-containing compounds.
Aplicaciones Científicas De Investigación
Proceso de fitominería de níquel
El sulfato de níquel y amonio hexahidratado se utiliza en el proceso de fitominería de níquel . Esta tecnología nos permite extraer metales de recursos secundarios (por ejemplo, suelos que contienen metales, residuos minerales, suelos contaminados) y fabricar productos de alto valor . Ha sido factible para el níquel, ya que se han identificado más de 400 hiperacumuladores en todo el mundo, capaces de acumular al menos el 1% de Ni en sus tejidos .
Tostado de sulfuración de mineral mixto de óxido-sulfuro de níquel
El sulfato de amonio se utiliza en el tostado de sulfuración de mineral mixto de óxido-sulfuro de níquel . Este método es una base potencial para futuras aplicaciones industriales de las técnicas de tostado de activación con sulfato de amonio en la metalurgia mineral compleja .
Galvanoplastia
El this compound hexahidratado se utiliza como electrolito de níquel para la galvanoplastia . La galvanoplastia es un proceso que utiliza una corriente eléctrica para reducir los cationes metálicos disueltos, de modo que formen un delgado recubrimiento metálico coherente sobre un electrodo .
Fertilizante del suelo
El this compound hexahidratado se utiliza como fertilizante del suelo . Los fertilizantes son compuestos que se administran a las plantas para promover su crecimiento; por lo general, proporcionan, en proporciones variables, los tres principales nutrientes de las plantas (nitrógeno, fósforo y potasio), los nutrientes secundarios de las plantas (calcio, azufre, magnesio) y, a veces, oligoelementos .
Sinterización de concentrado de cobre-níquel
El sulfato de amonio se utiliza en la sinterización del concentrado de cobre-níquel más fino
Mecanismo De Acción
Target of Action
Ammonium nickel sulfate, also known as nickel ammonium sulfate, is a nickel coordination entity
Mode of Action
Nickel compounds are known to form complexes with ammonia . In the electrolyte with 1.0 mol·L −1 NiCl 2 ·6H 2 O, 4.0 mol·L −1 NH 3 ·H 2 O and 2.5 mol·L −1 NH 4 Cl, nickel ion mainly complexed with ammonia and almost no free nickel ion could be found . The species of Ni (NH 3) 2+ 4 turns into Ni (NH 3) 2+ 2 during pre-chemical reaction step before discharging reduction reaction. Then, Ni (NH 3) 2+ 2 discharges at the cathodic interface to form metal nickel deposit directly .
Biochemical Pathways
Ammonia conversion processes are essential for most soil and aquatic systems . Some of the reported high nitrogen losses in soil and aquatic systems might be attributed to anaerobic ammonium oxidation .
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its bioavailability and distribution in aqueous environments.
Result of Action
It’s known that when heated to decomposition, it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen .
Action Environment
The action of ammonium nickel sulfate can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability in aquatic environments . Additionally, its decomposition and the resulting emission of toxic fumes can be triggered by heat . Therefore, temperature is another environmental factor that can influence its action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The demand for nickel sulfate is set to grow by 22% annually between 2020 and 2030 . Nickel sulfate is a crucial component in electric vehicle batteries . The Singapore-based Abaxx Commodities Exchange plans to launch the world’s first nickel sulfate futures contract .
Relevant Papers A study titled “A Study of the Feasibility of Using Ammonium Sulfate in Copper—Nickel Ore Processing” discusses the use of ammonium sulfate in the processing of low-grade and refractory copper–nickel ores . Another paper titled “Use of ammonium sulfate as a sulfur fertilizer: Implications for…” discusses the use of ammonium sulfate as a sulfur fertilizer .
Análisis Bioquímico
Biochemical Properties
Ammonium nickel sulfate’s role in biochemical reactions is not well-studied. Nickel, one of its constituents, is known to interact with certain enzymes and proteins. For instance, nickel can bind to histidine residues in proteins, affecting their structure and function
Cellular Effects
Nickel ions can influence cell function by interacting with cellular proteins and enzymes
Molecular Mechanism
Nickel ions can bind to proteins and enzymes, potentially influencing their activity
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway for Ammonium nickel sulfate involves the reaction of nickel sulfate with ammonium sulfate in aqueous solution.", "Starting Materials": [ "Nickel sulfate", "Ammonium sulfate", "Water" ], "Reaction": [ "Dissolve 5.9 g of nickel sulfate hexahydrate in 50 mL of water.", "Dissolve 3.8 g of ammonium sulfate in 50 mL of water.", "Mix the two solutions together and stir for 30 minutes.", "Filter the solution to remove any precipitate.", "Evaporate the filtrate to dryness to obtain Ammonium nickel sulfate as a solid." ] } | |
Número CAS |
15699-18-0 |
Fórmula molecular |
H5NNiO4S |
Peso molecular |
173.81 g/mol |
Nombre IUPAC |
azane;nickel;sulfuric acid |
InChI |
InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4) |
Clave InChI |
FWMACKPUDNZVNG-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |
SMILES canónico |
N.OS(=O)(=O)O.[Ni] |
Densidad |
1.92 at 68 °F (USCG, 1999) |
Otros números CAS |
15699-18-0 |
Descripción física |
Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel. |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Números CAS relacionados |
25749-08-0 |
Sinónimos |
ammonium nickel sulfate ammonium nickel sulfate, hexahydrate nickel ammonium sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ANSH crystals exhibit a distinct optical transmission behavior. They demonstrate a discontinuous transmission pattern from UV to near-infrared wavelengths, with specific peaks at 250 nm, 500 nm, 875 nm, and 1425 nm [, ]. This unique characteristic, particularly the high transmission efficiency and narrow bandwidth at the 250 nm UV peak, makes ANSH a promising material for UV light filtering applications.
A: Thermogravimetric analysis reveals that ANSH exhibits a higher dehydration temperature compared to NSH. While NSH dehydrates at a lower temperature, ANSH remains stable above 96.06°C [, ]. This enhanced thermal stability broadens its potential applications in environments where temperature fluctuations are a concern.
A: Researchers have successfully employed the Sankaranarayanan-Ramasamy (S-R) method to cultivate substantial ANSH single crystals. This technique facilitated the growth of a [1 1 0] oriented crystal with a diameter of 17 mm and a length of 95 mm []. This breakthrough in crystal growth enables further exploration of its properties and potential applications.
A: Studies demonstrate the feasibility of utilizing ANSH in phytomining, specifically for nickel extraction. Research using Odontarrhena muralis, a nickel-hyperaccumulating plant, successfully synthesized ANSH crystals from the plant ash. This process yielded crystals with a purity of approximately 73%, highlighting its potential in sustainable metal extraction []. Optimizing the purification process could further enhance the purity and economic viability of this approach.
A: Ammonium nickel sulfate has demonstrated catalytic activity in the synthesis of Schiff bases, specifically facilitating reactions between benzaldehydes and amines []. Notably, this catalytic process exhibits selectivity, favoring benzaldehydes over acetophenones. This selectivity, combined with the rapid reaction rate and environmentally friendly conditions using a methanol/water solvent system, underscores its potential as a catalyst in organic synthesis.
A: Research has explored the use of apoferritin, an iron storage protein, to synthesize nickel hydroxide nanoparticles. Ammonium nickel sulfate, when introduced to an apoferritin solution under controlled pH and in the presence of dissolved carbon dioxide, facilitates the formation of nickel cores within the apoferritin cavity []. This method highlights a novel approach to fabricating nanoparticles with controlled size and morphology.
A: Research indicates the potential of ammonium salts, including ammonium nickel sulfate, in developing new technologies for processing non-ferrous metals. Studies have focused on understanding the role of the anionic hydrogen atom in ammonium bisulfate (ABS) during reactions with metal sulfates []. This research explores the formation and decomposition of intermediate Tutton salts, such as ammonium nickel sulfate, and their impact on metal extraction processes. These findings highlight the potential of ammonium salt-based methods in revolutionizing non-ferrous metallurgy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





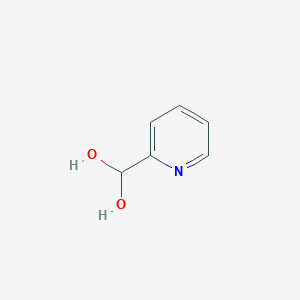
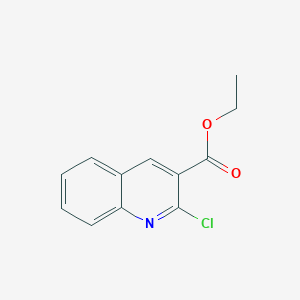
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
